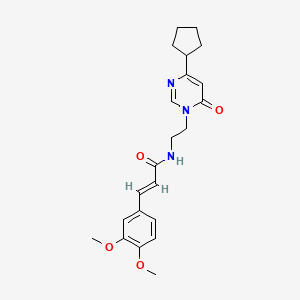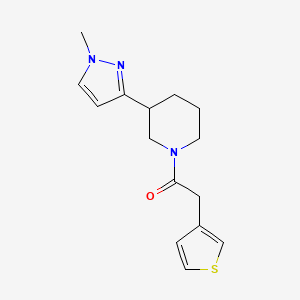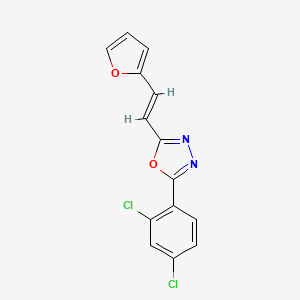![molecular formula C8H13NO3S B2416767 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2093805-85-5](/img/structure/B2416767.png)
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one, also known as ESAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ESAP is a synthetic compound that belongs to the class of azetidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. This compound has been shown to bind to a specific protein target, which suggests that it may act as a competitive inhibitor. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, this compound has a specific protein target, which makes it a useful tool for studying protein-protein interactions. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one. One area of interest is the development of this compound as a drug candidate for various diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Additionally, this compound could be used as a chemical probe to study protein-protein interactions in various biological systems. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research. Its synthesis method is simple and efficient, and it has been studied for its potential as a drug candidate and as a chemical probe to study protein-protein interactions. This compound has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of ethanesulfonyl chloride with 3-aminoprop-2-en-1-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield this compound in high purity and yield.
Applications De Recherche Scientifique
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical probe to study protein-protein interactions. This compound has been shown to bind to a specific protein target, which makes it a useful tool for studying the function of that protein. Additionally, this compound has been studied for its potential as a drug candidate for various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
1-(3-ethylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-8(10)9-5-7(6-9)13(11,12)4-2/h3,7H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELPUGMGVMZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)


![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)



![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)


![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

